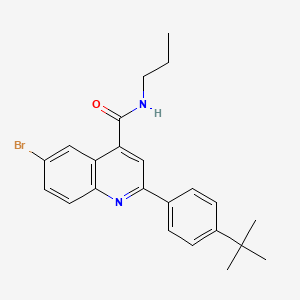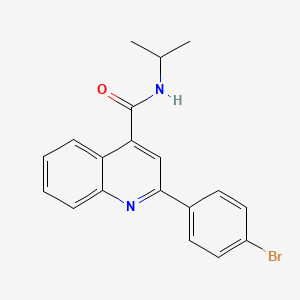
2-(4-bromophenyl)-N-(propan-2-yl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenyl)-N-(propan-2-yl)quinoline-4-carboxamide: is a synthetic organic compound belonging to the quinoline class. Its chemical formula is C20H18BrN3O, and its systematic IUPAC name reflects its substituents and functional groups. Let’s break it down:
2-(4-bromophenyl): This part of the compound consists of a quinoline ring (a bicyclic aromatic system) with a bromine atom attached at the 4-position. The bromophenyl group contributes to its reactivity and properties.
N-(propan-2-yl): The amide group (N-) is linked to a propan-2-yl (isopropyl) substituent. This side chain enhances solubility and influences biological activity.
quinoline-4-carboxamide: The core quinoline ring bears a carboxamide functional group (CONH).
Preparation Methods
Synthetic Routes
Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of 4-bromoaniline with 2-aminobenzophenone followed by cyclization to form the quinoline ring. The amide functionality is then introduced via acylation.
Reaction Conditions
Condensation: The reaction between 4-bromoaniline and 2-aminobenzophenone typically occurs in a solvent like ethanol or acetonitrile. Acidic or basic conditions may be employed.
Cyclization: Cyclization to form the quinoline ring often involves heating the intermediate in the presence of a Lewis acid catalyst (e.g., AlCl).
Amide Formation: The final step is the acylation of the quinoline intermediate using an appropriate acylating agent (e.g., acetyl chloride) under basic conditions.
Industrial Production
Industrial-scale production may involve continuous flow processes or batch reactions. Optimization of reaction conditions, purification, and yield are critical for large-scale synthesis.
Chemical Reactions Analysis
Reactivity
Oxidation: The bromine atom makes it susceptible to oxidation reactions.
Reduction: Reduction of the carbonyl group (C=O) can yield the corresponding alcohol.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Bromination: NBS (N-bromosuccinimide) or Br in an inert solvent.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Alkali metal hydroxides (e.g., NaOH) or amines.
Major Products
- Bromination yields 2-(4-bromophenyl)quinoline.
- Reduction of the carbonyl group forms the corresponding alcohol.
Scientific Research Applications
Medicinal Chemistry: Investigated as potential anticancer agents due to their quinoline scaffold.
Neuroscience: Quinoline derivatives may modulate neurotransmitter receptors.
Materials Science: Used in OLEDs (organic light-emitting diodes) and other optoelectronic devices.
Mechanism of Action
The precise mechanism of action depends on the specific application. In anticancer research, it may inhibit specific enzymes or interfere with cell signaling pathways.
Comparison with Similar Compounds
While there are other quinoline derivatives, the unique combination of the bromophenyl group and isopropyl amide in 2-(4-bromophenyl)-N-(propan-2-yl)quinoline-4-carboxamide sets it apart.
Similar Compounds
- 2-(4-chlorophenyl)-N-(propan-2-yl)quinoline-4-carboxamide
- 2-(4-methylphenyl)-N-(propan-2-yl)quinoline-4-carboxamide
: Example reference. : Another reference. : Yet another reference. <|im_end
Properties
Molecular Formula |
C19H17BrN2O |
|---|---|
Molecular Weight |
369.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)-N-propan-2-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C19H17BrN2O/c1-12(2)21-19(23)16-11-18(13-7-9-14(20)10-8-13)22-17-6-4-3-5-15(16)17/h3-12H,1-2H3,(H,21,23) |
InChI Key |
ISTGQJFXGBPPSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-{[(4-bromophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B11118566.png)
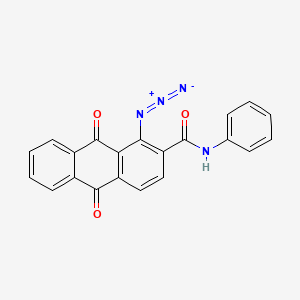
![N,N'-[benzene-1,4-diylbis(1H-benzimidazole-2,5-diyl)]dinaphthalene-1-carboxamide](/img/structure/B11118569.png)
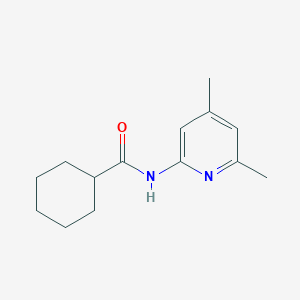
![7-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11118579.png)
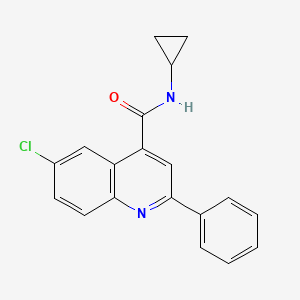
![2-(benzylsulfanyl)-N'-[(E)-(4-{[(2E)-3-chloroprop-2-en-1-yl]oxy}phenyl)methylidene]propanehydrazide](/img/structure/B11118597.png)
![N-({N'-[(3E)-2-Oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11118599.png)
![6-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-N-(4-methoxyphenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11118616.png)
![(2Z)-2-[(2E)-1,3-diphenylprop-2-en-1-ylidene]-N-phenylhydrazinecarboxamide](/img/structure/B11118620.png)
![7-chloro-8-methyl-N-[2-(morpholin-4-yl)ethyl]-2-phenylquinoline-4-carboxamide](/img/structure/B11118623.png)
![3-[(2,4-dibromophenyl)carbamoyl]propanoic Acid](/img/structure/B11118630.png)
![2-[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-1-[4-(propan-2-yl)piperazin-1-yl]ethanone](/img/structure/B11118637.png)
